molecular formula C17H28ClNO B5034372 1-(1-adamantyl)-2-(1-pyrrolidinyl)-1-propanone hydrochloride

1-(1-adamantyl)-2-(1-pyrrolidinyl)-1-propanone hydrochloride

Cat. No.: B5034372
M. Wt: 297.9 g/mol
InChI Key: YEAAFQGPUZUZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantyl)-2-(1-pyrrolidinyl)-1-propanone hydrochloride, also known as Adrafinil, is a synthetic nootropic compound that was first developed in the 1970s by Lafon Laboratories in France. Adrafinil is a prodrug of Modafinil, which means that it is metabolized in the liver to produce Modafinil. Adrafinil is known for its ability to increase wakefulness, alertness, and cognitive function without causing the side effects associated with traditional stimulants.

Mechanism of Action

The exact mechanism of action of 1-(1-adamantyl)-2-(1-pyrrolidinyl)-1-propanone hydrochloride is not fully understood, but it is believed to work through several different pathways. This compound increases the levels of several neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It also stimulates the release of orexin, a neuropeptide that regulates wakefulness and arousal.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It increases glucose uptake in the brain, which increases energy production and enhances cognitive function. It also increases the levels of certain enzymes in the liver, which can improve liver function and detoxification. This compound has also been shown to increase the levels of certain hormones, such as cortisol and prolactin, which can affect stress and reproductive function.

Advantages and Limitations for Lab Experiments

1-(1-adamantyl)-2-(1-pyrrolidinyl)-1-propanone hydrochloride has several advantages as a research tool. It is relatively inexpensive and easy to synthesize, and it has a long half-life, which means that it can be administered once daily. However, this compound also has some limitations. It is not as potent as Modafinil, and it can take longer to produce its effects. This compound can also be hepatotoxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(1-adamantyl)-2-(1-pyrrolidinyl)-1-propanone hydrochloride. One area of interest is its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its effects on sleep and circadian rhythms, which could have implications for shift workers and individuals with sleep disorders. Further research is also needed to fully understand the mechanisms of action of this compound and to identify any potential long-term side effects.

Synthesis Methods

1-(1-adamantyl)-2-(1-pyrrolidinyl)-1-propanone hydrochloride can be synthesized from 2-aminopropanol and 1-adamantanecarboxylic acid. The synthesis involves several steps, including the formation of an amide bond and the addition of a pyrrolidine ring. The final product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

1-(1-adamantyl)-2-(1-pyrrolidinyl)-1-propanone hydrochloride has been extensively studied for its cognitive-enhancing effects in both animals and humans. It has been shown to improve memory, attention, and learning in rodents and to enhance cognitive function in healthy human subjects. This compound has also been investigated for its potential therapeutic applications in the treatment of cognitive impairments associated with aging, Alzheimer's disease, and other neurological disorders.

Properties

IUPAC Name

1-(1-adamantyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-12(18-4-2-3-5-18)16(19)17-9-13-6-14(10-17)8-15(7-13)11-17;/h12-15H,2-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAAFQGPUZUZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C12CC3CC(C1)CC(C3)C2)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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